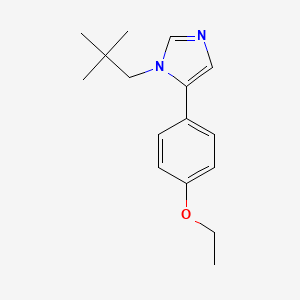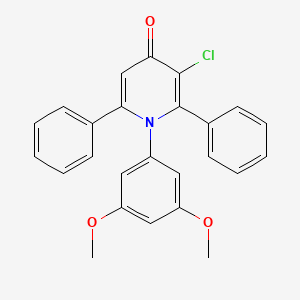
3-Chloro-1-(3,5-dimethoxyphenyl)-2,6-diphenylpyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1-(3,5-dimethoxyphenyl)-2,6-diphenylpyridin-4(1H)-one is a complex organic compound with a pyridinone core structure This compound is characterized by the presence of a chloro group, two methoxy groups, and two phenyl groups attached to the pyridinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(3,5-dimethoxyphenyl)-2,6-diphenylpyridin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of Methoxy and Phenyl Groups: The methoxy and phenyl groups can be introduced through electrophilic aromatic substitution reactions using methoxybenzene and phenylboronic acid, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Chloro-1-(3,5-dimethoxyphenyl)-2,6-diphenylpyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or other substituted derivatives.
科学的研究の応用
3-Chloro-1-(3,5-dimethoxyphenyl)-2,6-diphenylpyridin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic molecules.
作用機序
The mechanism of action of 3-Chloro-1-(3,5-dimethoxyphenyl)-2,6-diphenylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Chloro-1-(3,5-dimethoxyphenyl)-2,6-diphenylpyridin-4(1H)-one: shares similarities with other pyridinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and methoxy groups, which confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
114227-57-5 |
|---|---|
分子式 |
C25H20ClNO3 |
分子量 |
417.9 g/mol |
IUPAC名 |
3-chloro-1-(3,5-dimethoxyphenyl)-2,6-diphenylpyridin-4-one |
InChI |
InChI=1S/C25H20ClNO3/c1-29-20-13-19(14-21(15-20)30-2)27-22(17-9-5-3-6-10-17)16-23(28)24(26)25(27)18-11-7-4-8-12-18/h3-16H,1-2H3 |
InChIキー |
AURIIWYKOCANEF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)N2C(=CC(=O)C(=C2C3=CC=CC=C3)Cl)C4=CC=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



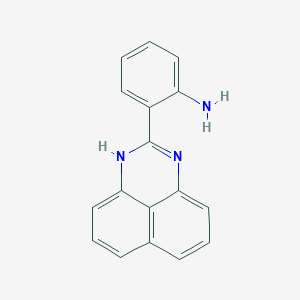
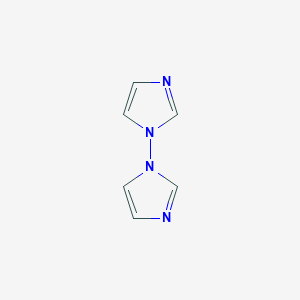
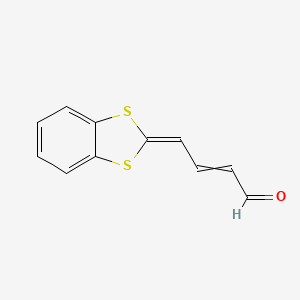
![{Bis[2-(2,4,4-trimethylpentan-2-yl)phenoxy]phosphorothioyl}carbamic acid](/img/structure/B14288425.png)
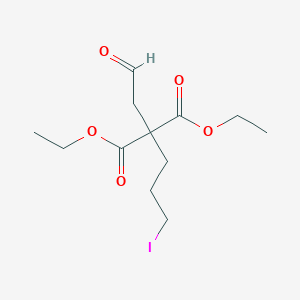
![4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B14288432.png)

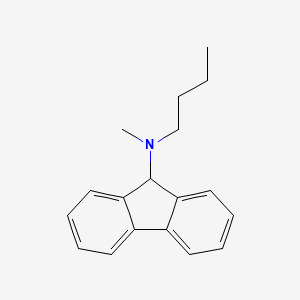
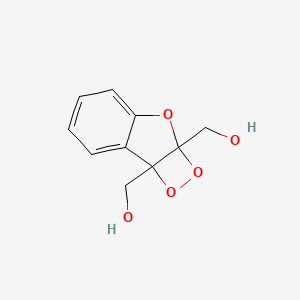

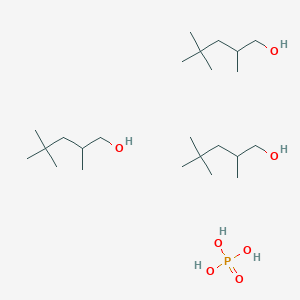
![1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one](/img/structure/B14288467.png)
